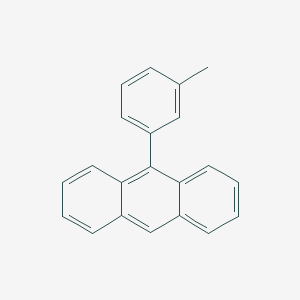

9-(3-Methylphenyl)anthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(3-Methylphenyl)anthracene is a useful research compound. Its molecular formula is C21H16 and its molecular weight is 268.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Organic Light Emitting Diodes (OLEDs)

Photophysical Characteristics:

9-(3-Methylphenyl)anthracene exhibits unique photophysical properties that make it suitable for use in organic electronic devices. Its ability to emit light efficiently is crucial for applications in OLED technology. The compound's high quantum yield and thermal stability contribute to its performance in these devices.

OLED Applications:

Recent studies have shown that derivatives of anthracene, including this compound, can enhance the performance of OLEDs. For instance, the incorporation of this compound into OLED structures has resulted in improved external quantum efficiency and brightness levels. Research indicates that devices utilizing this compound can achieve efficiencies exceeding 5.9% .

| Property | Value |

|---|---|

| Quantum Yield | High |

| Thermal Stability | Excellent |

| External Quantum Efficiency | Up to 5.9% |

Photochemical Studies

DNA Interaction Studies:

The interactions of this compound with DNA have been investigated to understand its potential phototoxic effects. Studies have demonstrated that this compound can induce DNA damage upon exposure to UV light, leading to the formation of reactive oxygen species (ROS). This property is significant for exploring its role as a photosensitizer in photodynamic therapy .

Case Study:

In a recent experiment, plasmid DNA was exposed to UV radiation in the presence of this compound, resulting in increased strand breaks compared to controls without the compound. This suggests its potential utility in developing therapeutic agents that target DNA through photochemical mechanisms .

Medicinal Chemistry

Anticancer Activity:

The potential of this compound as an anticancer agent has been explored due to its ability to induce apoptosis in cancer cells. Research indicates that compounds structurally related to anthracenes can exhibit significant antiproliferative effects against various cancer cell lines, including Burkitt’s lymphoma .

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects may involve the generation of ROS and subsequent oxidative stress, leading to cell death. This property positions it as a candidate for further development as a chemotherapeutic agent.

Material Science

Sensors and Probes:

Anthracene derivatives are being studied for their applications as chemical sensors due to their ability to undergo fluorescence quenching upon interaction with specific analytes. The incorporation of this compound into sensor designs has shown promise in detecting environmental pollutants and biological markers .

Table: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time |

|---|---|---|

| Fluorescent Sensor | Low ppb levels | Fast (seconds) |

Eigenschaften

CAS-Nummer |

77979-28-3 |

|---|---|

Molekularformel |

C21H16 |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

9-(3-methylphenyl)anthracene |

InChI |

InChI=1S/C21H16/c1-15-7-6-10-18(13-15)21-19-11-4-2-8-16(19)14-17-9-3-5-12-20(17)21/h2-14H,1H3 |

InChI-Schlüssel |

JBNMQPMQGLINQM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.